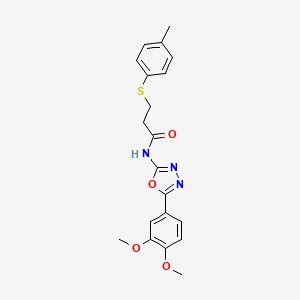![molecular formula C23H20O3S B3009071 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 861208-59-5](/img/structure/B3009071.png)
2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is a chemical entity that appears to be designed for biological activity, potentially in the realm of pharmacology or as a reagent in chemical synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their biological activities or chemical reactions, which can be informative for understanding the potential characteristics and applications of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione.
Synthesis Analysis
The synthesis of related compounds, such as 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, involves the introduction of a sulfanyl group to a phenolic structure, which is a key feature also expected in the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione. The synthesis process likely involves steps that ensure the presence of the sulfanyl group and the stabilization of the molecule through the use of protective groups or controlled reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would include a sulfanyl group attached to a 4-methoxyphenyl ring, which is a structural motif that can influence the electronic properties of the molecule and potentially its reactivity. The presence of the 1,4-diphenyl-1,4-butanedione moiety suggests a rigid and planar structure that could be important for the molecule's interactions with biological targets or its behavior in chemical reactions .
Chemical Reactions Analysis
While the specific chemical reactions of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione are not detailed in the provided papers, the reactivity of similar compounds can be indicative. For instance, the compound with a GSH-reactive alpha,beta-unsaturated carbonyl group and a phenolic moiety has shown reactivity with glutathione (GSH) and enzymatic activity with tyrosinase . Additionally, the sulfurization reactions of related phosphine compounds suggest that the sulfanyl group in the compound of interest may also undergo various transformations, potentially leading to the formation of sulfides or other sulfur-containing derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would likely include a solid state at room temperature, given the presence of aromatic rings and a relatively high molecular weight. The compound's solubility in organic solvents and water would be influenced by the presence of the methoxy and sulfanyl groups. The molecule's stability, melting point, and reactivity would be determined by the specific arrangement of its functional groups and the overall molecular architecture .
科学的研究の応用
Synthesis and Chemical Reactions
1,4-Diketone Reactions
The compound 1,4-diphenyl-1,4-butanedione, which shares structural similarities with 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to form thiophenes. This indicates potential applications in synthesizing thiophene derivatives (Freeman, Kim, & Rodríguez, 1992).
Reactions with Manganese(III) Acetate
The reaction of similar compounds with manganese(III) acetate results in chlorinated products and tetrachloro-1,4-butanediones, suggesting a pathway for further functionalization of such diketones (Kurosawa & Yamaguchi, 1981).
α-Chlorination of Aryl Ketones
Aryl ketones, including compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, undergo α-chlorination with manganese(III) acetate, leading to dichloro derivatives. This highlights the compound's potential in producing chlorinated organic molecules (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Formation of Dioxanes
Reactions involving similar 1,1-diphenylethenes with manganese(III) acetate yield cyclic peroxides, including dioxanes. This suggests the potential use of such compounds in synthesizing cyclic peroxides (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Organic Synthesis Applications
N-Phenylation of Diarylamines
The compound's structural analogues participate in reactions with diphenylamines to produce N-phenylated compounds, showcasing its utility in organic synthesis and functional group transformations (Haga, Iwaya, & Kaneko, 1984).
Organoboron Complexes Synthesis
The synthesis and study of organoboron complexes involving sulfur donor ligands derived from similar ketones exhibit significant fungicidal and bactericidal properties, suggesting pharmaceutical and biochemical applications (Singh, Singh, & Tandon, 1990).
Potential in Photoluminescence and Material Science
- Europium Complexes for Solar Cells: The synthesis of europium(III) β-diketonate based complexes, related to 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, demonstrates the potential of such compounds in enhancing solar cell efficiency through luminescent downshifting, indicating applications in material sciences and renewable energy (Gavriluta, Fix, Nonat, Slaoui, Guillemoles, & Charbonnière, 2017).
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S/c1-26-19-12-14-20(15-13-19)27-22(23(25)18-10-6-3-7-11-18)16-21(24)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGERDLAADWXOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

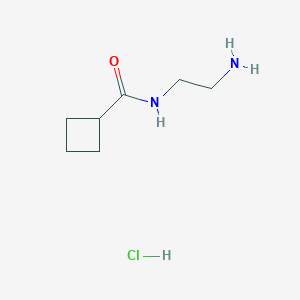
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)
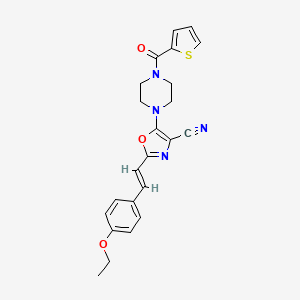
![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)
![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
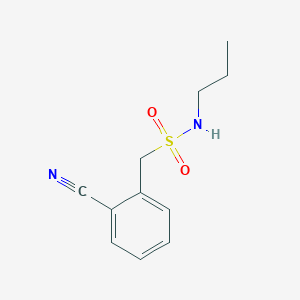
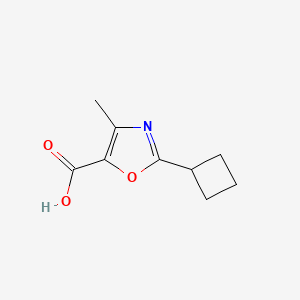
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)
